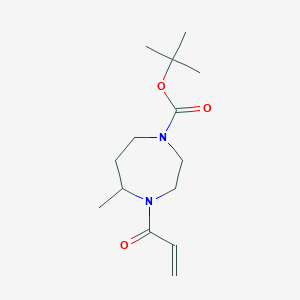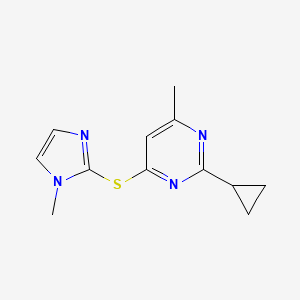![molecular formula C26H26ClN3O4S2 B2539449 (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-82-6](/img/structure/B2539449.png)
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C26H26ClN3O4S2 and its molecular weight is 544.08. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Thiazolides , such as nitazoxanide and its derivatives, show a broad spectrum of activity against helminths, protozoa, enteric bacteria, and viruses. They exhibit multiple mechanisms of action, including the induction of apoptosis in mammalian cells and the reduction of nitro groups into toxic intermediates in microaerophilic bacteria and parasites (Hemphill, Müller, & Müller, 2012).
- Sulipride-based zinc ion-selective electrodes have been developed for zinc(II) content determination, illustrating an application in analytical chemistry and potential biomedical research relevance (Saleh & Gaber, 2001).
- A series of 4-thiazolidinone derivatives were synthesized and showed in vitro antimicrobial and anticancer potential. Notably, derivatives demonstrated significant activity against various microbial strains and cancer cell lines, highlighting the therapeutic potential of such compounds (Deep et al., 2016).
Photodynamic Therapy and Catalysis
- Zinc phthalocyanine derivatives have been developed with remarkable potential for Type II photosensitizers in the treatment of cancer via photodynamic therapy. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yields, crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
- A molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y has been demonstrated as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases an application in green chemistry and catalysis (Ghorbanloo & Maleki Alamooti, 2017).
Material Science and Electroluminescence
- Zn(II)-chelated complexes based on benzothiazole derivatives have been explored for their potential in white-light emission in electroluminescent devices. Such materials are of interest for their photophysical properties and applications in organic light-emitting diodes (OLEDs) (Roh et al., 2009).
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4S2/c1-3-29(18-19-7-5-4-6-8-19)36(32,33)22-12-9-20(10-13-22)25(31)28-26-30(15-16-34-2)23-14-11-21(27)17-24(23)35-26/h4-14,17H,3,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYIDBJFKFDOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

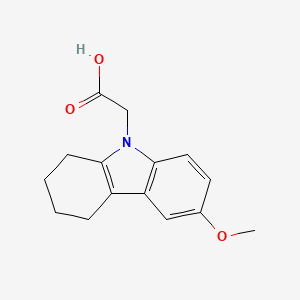
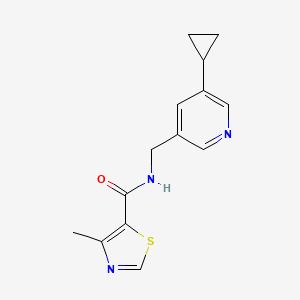

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2539377.png)


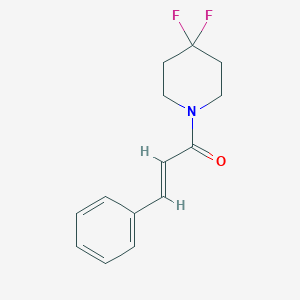
![1-(2-aminoethyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539381.png)
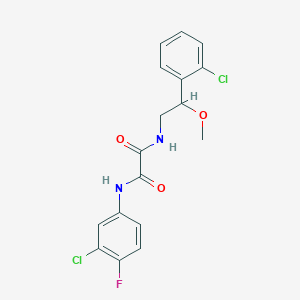
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2539387.png)
